Varlitinib - 845272-21-1

Varlitinib

Catalog Number: EVT-287314
CAS Number: 845272-21-1
Molecular Formula: C22H19ClN6O2S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Varlitinib is a reversible, small molecule pan-human epidermal growth factor receptor (HER) inhibitor. [] It selectively and potently targets epidermal growth factor receptor (EGFR), HER2, and HER4 by binding to their ATP-binding sites. [, ] Varlitinib is classified as a tyrosine kinase inhibitor (TKI) and plays a significant role in scientific research, particularly in the field of oncology. [, ] It serves as a valuable tool for investigating the roles of EGFR, HER2, and HER4 in cancer cell signaling and tumor growth. [, , , , , , , , ]

Synthesis Analysis

A total synthesis of Varlitinib was achieved in a seven-step reaction sequence starting with 2-chloro-4-nitrophenol and 2-amino-4-nitrobenzonitrile. [] The total yield of this synthesis was reported as 18.2%. []

Chemical Reactions Analysis

The chemical reactions involving Varlitinib primarily focus on its synthesis and bioconjugation strategies for targeted drug delivery. One study utilized carbodiimide-mediated cross-linking to conjugate Varlitinib to polyethylene glycol-modified gold nanoparticles (PEGAuNPs). [, ] This reaction exploits the carboxylic acid group present in Varlitinib for covalent attachment to the modified nanoparticles. [, ]

Mechanism of Action

Varlitinib exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. [, ] By binding to the ATP-binding sites of these receptors, it disrupts their downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. [, , , , , ] This inhibition leads to various cellular responses, including decreased cell proliferation, increased apoptosis, reduced migration and invasion, and suppression of tumor growth. [, , , , , , ] Varlitinib was also shown to downregulate the expression of oncogenes such as IGF1R, MAPK1, SFN, and CDK2. []

Applications

Preclinical Studies:

  • Cholangiocarcinoma (CCA): Varlitinib demonstrated promising anti-tumor effects in both in vitro and in vivo models of CCA. [, ] It suppressed cell growth, induced apoptosis, and inhibited tumor growth in xenograft models. [, ]
  • Triple-Negative Breast Cancer (TNBC): Studies showed that Varlitinib reduced cell viability, induced apoptosis, and inhibited migration, invasion, and mammosphere formation in TNBC cell lines. [, ]
  • Gastric Cancer: Varlitinib exhibited potent anti-tumor activity in patient-derived gastric cancer xenograft models, inhibiting multiple proliferation and anti-apoptosis pathways. []
  • Hepatocellular Carcinoma (HCC): Varlitinib demonstrated tumor regression and vessel normalization in ErbB-dependent and mutated beta-catenin HCC patient-derived xenograft models. [, ]
  • Oral Cancer: Varlitinib suppressed the growth of oral cancer cell lines and downregulated the expression of key oncogenes. [, , ]
  • Pancreatic Cancer: Researchers have explored the use of gold nanoparticles for targeted delivery of Varlitinib to pancreatic cancer cells, enhancing its efficacy. [, ]

Clinical Trials:

Several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of Varlitinib in combination with other therapies for various cancers, including biliary tract cancer, gastric cancer, and breast cancer. [, , , , , , , , , , , , , , ]

Drug Delivery:

  • Gold Nanoparticles: Researchers have successfully conjugated Varlitinib to gold nanoparticles, demonstrating the potential for enhanced drug delivery and improved efficacy against pancreatic and other cancers. [, ]
Future Directions
  • Non-Cancer Applications: Given its impact on EGFR, HER2, and HER4 signaling, exploring potential applications of Varlitinib in other diseases characterized by dysregulation of these pathways, such as inflammatory or neurodegenerative diseases, warrants further investigation. []

Afatinib

  • Compound Description: Afatinib is an irreversible ErbB family inhibitor that targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB3). []

BKM-120

  • Compound Description: BKM-120 is a PI3K inhibitor. []
  • Relevance: While not structurally related to varlitinib, BKM-120 demonstrated synergistic anti-tumor activity when used in combination with varlitinib in a study on cholangiocarcinoma. []

Capecitabine

  • Compound Description: Capecitabine is a chemotherapy medication used to treat breast cancer, gastric cancer, and colorectal cancer. [, , , , , , ]
  • Relevance: Capecitabine has been investigated in combination with varlitinib in multiple clinical trials for various cancer types, including biliary tract cancer, gastric cancer, and breast cancer. [, , , , , , ]
  • Compound Description: Carboplatin is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: Carboplatin has been studied in combination with varlitinib and other agents in clinical trials for advanced solid tumors. [, ]

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy medication used to treat a variety of cancers. [, , , ]
  • Relevance: Cisplatin has been studied in combination with varlitinib in clinical trials for various cancer types, including biliary tract cancer. [, , , ]

Dacarbazine

  • Compound Description: Dacarbazine is a chemotherapy medication used to treat melanoma and Hodgkin's lymphoma. []
  • Relevance: Dacarbazine belongs to a class of drugs that inhibit DNA synthesis. Interestingly, cancers with high YAP1 expression, a potential biomarker for varlitinib sensitivity, also show sensitivity to dacarbazine. []
  • Compound Description: Doxorubicin is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: Like dacarbazine, doxorubicin belongs to a class of drugs that inhibit DNA synthesis and demonstrates increased efficacy in cancers with high YAP1 expression, suggesting a potential link to varlitinib sensitivity. [] Additionally, doxorubicin has been investigated in nanoparticle formulations with varlitinib for targeted delivery against pancreatic cancer. []

Erlotinib

  • Compound Description: Erlotinib is an EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer. []
  • Compound Description: 5-FU is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: 5-FU has been studied in combination with varlitinib and other agents in clinical trials for various cancer types, including biliary tract cancer. [, ]
  • Compound Description: Gemcitabine is a chemotherapy medication used to treat a variety of cancers, including pancreatic cancer and biliary tract cancer. [, , ]
  • Relevance: Gemcitabine has been investigated in combination with varlitinib in clinical trials for biliary tract cancer. [, ] Additionally, the efficacy of varlitinib in hepatocellular carcinoma patient-derived xenograft models, where gemcitabine is a standard treatment, has been investigated. []

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia and gastrointestinal stromal tumors. []

Lapatinib

  • Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets EGFR and HER2. [, ]
  • Compound Description: Lenvatinib is a multikinase inhibitor used to treat certain types of thyroid cancer and hepatocellular carcinoma. []
  • Relevance: Lenvatinib and varlitinib are both kinase inhibitors. Although they target different kinases, both have been investigated as potential treatments for hepatocellular carcinoma. []
  • Compound Description: Oxaliplatin is a chemotherapy medication used to treat colorectal cancer. [, ]
  • Relevance: Oxaliplatin has been studied in combination with varlitinib and other agents in clinical trials for various cancer types, including biliary tract cancer. [, ]
  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a variety of cancers. [, , ]
  • Relevance: Paclitaxel has been investigated in combination with varlitinib in clinical trials for gastric cancer and other advanced solid tumors. [, , ]
  • Compound Description: Regorafenib is a multikinase inhibitor used to treat certain types of colorectal cancer and hepatocellular carcinoma. []
  • Relevance: Similar to lenvatinib, regorafenib is a kinase inhibitor and a standard treatment for hepatocellular carcinoma, a cancer type where varlitinib has shown potential efficacy. []
  • Compound Description: Sorafenib is a multikinase inhibitor used to treat certain types of liver cancer, kidney cancer, and thyroid cancer. []
  • Relevance: Like lenvatinib and regorafenib, sorafenib is a kinase inhibitor and a standard treatment for hepatocellular carcinoma. The potential of varlitinib as a treatment for hepatocellular carcinoma, where sorafenib is a current standard, has been investigated. []

Teniposide

  • Compound Description: Teniposide is a chemotherapy medication used to treat certain types of leukemia. []
  • Relevance: Teniposide, like dacarbazine and doxorubicin, belongs to a class of drugs that inhibit DNA synthesis. This class of drugs has been found to have increased efficacy in cancers with high YAP1 expression, a possible biomarker for varlitinib sensitivity. []
  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2. [, , , ]

Properties

CAS Number

845272-21-1

Product Name

Varlitinib

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N

SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ASLAN001; ASLAN-001; ASLAN 001; AR 00334543; ARRY334543; ARRY-334543; ARRY543; ARRY-543; ARRY 543; Varlitinib.

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.